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Compound of Interest

Compound Name: GLS1 Inhibitor-3

Cat. No.: B15577991

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of a First-in-
Class GLS1 Inhibitor

This whitepaper provides a comprehensive overview of the pharmacokinetic (PK) and
pharmacodynamic (PD) properties of Telaglenastat (CB-839), a potent, selective, and orally
bioavailable inhibitor of glutaminase 1 (GLS1). This document is intended for researchers,
scientists, and drug development professionals interested in the therapeutic potential of
targeting glutamine metabolism in oncology.

Introduction to GLS1 Inhibition

Glutaminase 1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to
glutamate, a critical step in cancer cell metabolism.[1] In many tumor types, this pathway is
upregulated to support rapid proliferation and survival by providing essential intermediates for
the tricarboxylic acid (TCA) cycle and biosynthesis of macromolecules.[1] Telaglenastat (CB-
839) is a first-in-class, oral, allosteric inhibitor of GLS1 that has shown promising anti-tumor
activity in preclinical models and is currently under investigation in multiple clinical trials.[2][3]

Pharmacokinetics of Telaglenastat (CB-839)

Telaglenastat is administered orally and has demonstrated favorable pharmacokinetic
properties in clinical studies.[2] The recommended Phase 2 dose (RP2D) has been established
at 800 mg administered twice daily.[4][5]
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Table 1: Summary of Telaglenastat Pharmacokinetic Parameters in Humans

Parameter

Value

Reference

Recommended Phase 2 Dose

(RP2D)

800 mg twice daily

[4]115]

Mean Terminal Elimination

4.2 hours (range 2.1-7.1

[4]

Half-life (t2) hours)
Mean Peak Plasma
] 1496 ng/mL [4]
Concentration (Cmax)
Mean Time to Peak Plasma
4.0 hours [4]

Concentration (Tmax)

Mean Oral Clearance

93.6 L/hr/m2

[4]

Pharmacodynamics of Telaglenastat (CB-839)

The primary pharmacodynamic effect of Telaglenastat is the inhibition of GLS1 activity, leading

to a reduction in glutamate levels and an accumulation of glutamine. This target engagement

has been demonstrated in both preclinical and clinical settings.

Table 2: Summary of Telaglenastat Pharmacodynamic Effects

Biomarker

Effect

Method of
Measurement

Reference

GLS1 Inhibition in

Platelets

>90% inhibition at
plasma exposures
>300 nmol/L

Coupled Enzymatic

Assay

[5]L6]

GLS1 Inhibition in

Tumors

>75% inhibition

Coupled Enzymatic

Assay

[5]16]

Circulating Glutamine

Significant increase

LC-MS/MS

[5]

Tumor Glutamate

Levels

Decrease

Magnetic Resonance

Spectroscopy (MRS)
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Signaling Pathway

Telaglenastat targets a key node in cancer cell metabolism. By inhibiting GLS1, it disrupts the
conversion of glutamine to glutamate, thereby impacting downstream pathways crucial for
tumor growth and survival.

Telaglenastat
(CB-839)
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Click to download full resolution via product page
GLS1 Signaling Pathway and Telaglenastat's Mechanism of Action.

Experimental Protocols
Coupled Enzymatic Assay for GLS1 Activity

This protocol is adapted from methods used to assess GLS1 inhibition in platelets and tumor

biopsies.[6]
Objective: To measure the enzymatic activity of GLS1.

Principle: This is a coupled enzyme assay where the glutamate produced by GLS1 is converted
to a-ketoglutarate by glutamate dehydrogenase (GDH), with the concomitant reduction of
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NAD+ to NADH. The rate of NADH production, measured by the increase in absorbance at 340
nm, is proportional to the GLS1 activity.

Materials:

Tissue lysate (platelets or tumor biopsy)

» Assay Buffer (e.g., 50 mM Tris-acetate pH 8.6, 150 mM K2HPO4, 0.25 mM EDTA)
e L-Glutamine (substrate)

e NAD+

¢ Glutamate Dehydrogenase (GDH)

e 96-well microplate

e Spectrophotometer

Procedure:

Prepare tissue lysates by homogenization in a suitable lysis buffer on ice.
o Centrifuge the lysates to pellet cellular debris and collect the supernatant.
o Determine the protein concentration of the lysates.

e In a 96-well plate, add the following to each well:

o

Assay Buffer

o NAD+

o GDH

[e]

Tissue lysate (containing a standardized amount of protein)

e Initiate the reaction by adding L-glutamine.
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e Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute) for
a set period (e.g., 30 minutes) at 37°C.

» Calculate the rate of change in absorbance (AA340/min).

» To determine the effect of an inhibitor, pre-incubate the lysate with the inhibitor for a specified
time before adding the substrate.

In Vivo Xenograft Tumor Model Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of a GLS1
inhibitor in a mouse model.

Objective: To evaluate the in vivo anti-tumor activity of a GLS1 inhibitor.

Materials:

Cancer cell line of interest

Immunocompromised mice (e.g., nude or SCID)

GLS1 inhibitor formulation

Vehicle control

Calipers

Procedure:

« Inject cancer cells subcutaneously into the flank of the mice.

e Monitor tumor growth regularly by measuring tumor dimensions with calipers.

e When tumors reach a predetermined size (e.g., 100-200 mms3), randomize the mice into
treatment and control groups.

o Administer the GLS1 inhibitor or vehicle control to the respective groups according to the
desired dosing schedule (e.g., oral gavage, once or twice daily).
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e Monitor tumor volume and body weight of the mice throughout the study.

» At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., pharmacodynamic biomarker analysis).
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In Vivo Xenograft Model Experimental Workflow.
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Logical Relationship between Pharmacokinetics and
Pharmacodynamics

The relationship between the pharmacokinetic profile of Telaglenastat and its
pharmacodynamic effects is crucial for understanding its therapeutic window and optimizing

dosing regimens.
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Relationship between Pharmacokinetics and Pharmacodynamics.
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Conclusion

Telaglenastat (CB-839) is a promising GLS1 inhibitor with a well-characterized pharmacokinetic
and pharmacodynamic profile. Its oral bioavailability and demonstrated target engagement in
clinical trials support its continued development as a novel anti-cancer agent. The data and
protocols presented in this guide provide a valuable resource for researchers working to further
elucidate the therapeutic potential of GLS1 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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